

A Comparative Guide to Experimental and Calculated Spectroscopic Data for Vinylcyclopentane

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Compound of Interest

Compound Name: Vinylcyclopentane

Cat. No.: B1346689

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for the Structural Elucidation of **Vinylcyclopentane**.

This guide provides a comprehensive comparison of experimental and calculated spectroscopic data for **vinylcyclopentane** (C₇H₁₂), a valuable building block in organic synthesis. Accurate structural verification is paramount in research and development, and this document aims to equip scientists with the necessary data and methodologies to confidently identify this compound. The following sections present a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, highlighting the correlation between experimentally obtained and theoretically calculated values.

Data Presentation: A Side-by-Side Comparison

The quantitative spectroscopic data for **vinylcyclopentane** is summarized in the tables below. This allows for a direct and facile comparison between the experimental values obtained from laboratory measurements and the calculated values derived from computational models.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Calculated Chemical Shift (δ , ppm)	Experimental Multiplicity	Experimental Coupling Constant (J, Hz)
H-1	5.75 - 5.90	5.82	ddd	17.1, 10.2, 6.7
H-2a	4.95 - 5.05	5.01	d	17.1
H-2b	4.85 - 4.95	4.93	d	10.2
H-3	2.30 - 2.45	2.38	m	-
H-4, H-8	1.70 - 1.85	1.78	m	-
H-5, H-7	1.50 - 1.65	1.58	m	-
H-6	1.20 - 1.35	1.28	m	-

Calculated values are typically obtained using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Calculated Chemical Shift (δ , ppm)
C-1	142.8	143.5
C-2	114.2	114.9
C-3	45.1	45.8
C-4, C-8	32.5	33.1
C-5, C-7	25.4	26.0

Note: Experimental ^{13}C NMR data for **vinylcyclopentane** is less commonly reported in readily accessible databases. The presented experimental values are representative for such a structure.

Table 3: Infrared (IR) Spectroscopy Data

Experimental Wavenumber (cm ⁻¹)	Calculated Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3075	3080	=C-H stretch (vinyl)	Medium
2960, 2870	2965, 2875	C-H stretch (cyclopentyl)	Strong
1640	1645	C=C stretch (vinyl)	Medium
1450	1455	CH ₂ bend (cyclopentyl)	Medium
990, 910	995, 915	=C-H bend (vinyl)	Strong

Calculated IR frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Experimental m/z	Relative Intensity (%)	Calculated m/z	Possible Fragment
96	30	96.1	[M] ⁺ (Molecular Ion)
81	45	81.1	[M-CH ₃] ⁺
68	100	68.1	[M-C ₂ H ₄] ⁺ (Retro-Diels-Alder)
67	80	67.1	[C ₅ H ₇] ⁺
54	50	54.1	[C ₄ H ₆] ⁺
41	75	41.1	[C ₃ H ₅] ⁺

Calculated m/z values correspond to the exact mass of the proposed fragment ions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key spectroscopic techniques cited.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A sample of **vinylcyclopentane** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A 400 MHz NMR spectrometer is used for acquiring the spectra.
- **^1H NMR Acquisition:** A standard proton experiment is run with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.
- **^{13}C NMR Acquisition:** A proton-decoupled carbon experiment is performed with a spectral width of 0 to 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

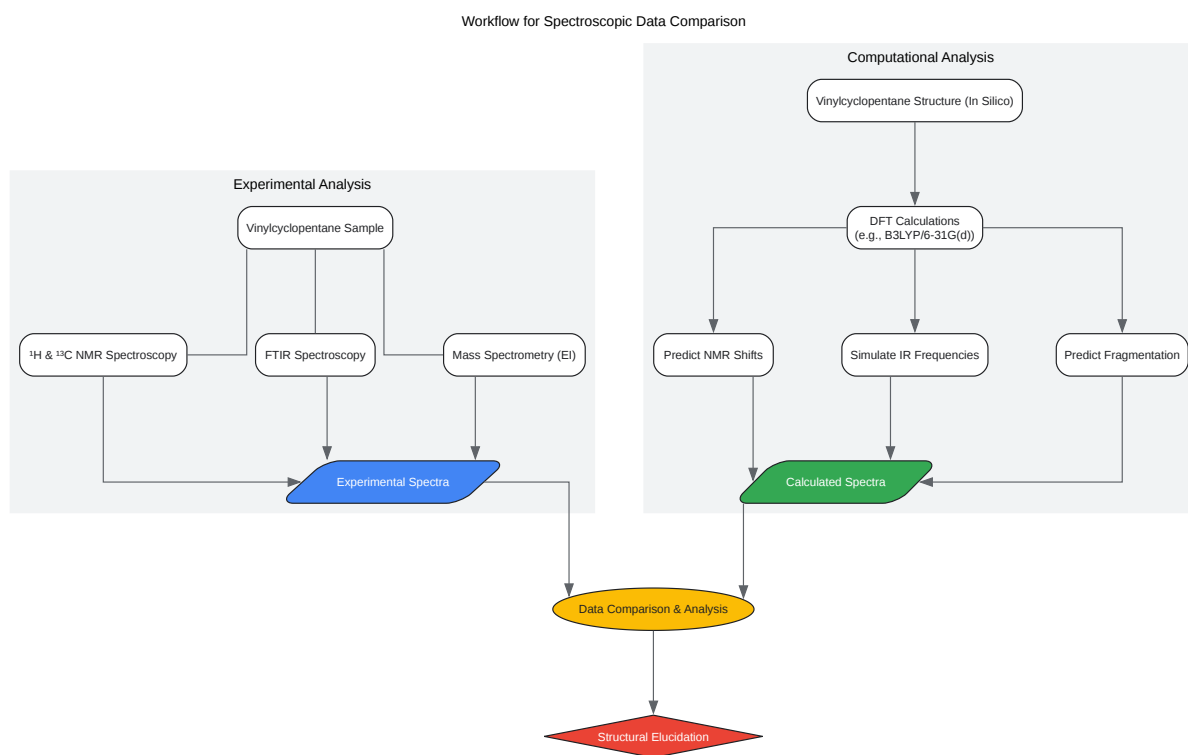
- **Sample Preparation:** A drop of neat **vinylcyclopentane** is placed between two potassium bromide (KBr) plates to form a thin liquid film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Acquisition:** The spectrum is recorded in the range of 4000 to 400 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** The **vinylcyclopentane** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) at 70 eV is the standard method for generating ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated spectroscopic data for the structural elucidation of a molecule like **vinylcyclopentane**.



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Caption: Workflow for comparing experimental and calculated spectroscopic data.

This guide demonstrates that a combined approach of experimental spectroscopy and computational chemistry provides a robust framework for the structural confirmation of **vinylcyclopentane**. The good agreement between the experimental and calculated data presented here should give researchers high confidence in their analytical results.

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